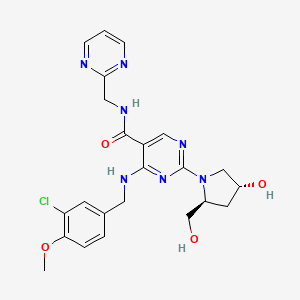
Avanafil Metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avanafil metabolite M4 is a major active metabolite of the phosphodiesterase 5 (PDE5) inhibitor avanafil. Avanafil is metabolized by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP2C to the major metabolites avanafil metabolite M4 and avanafil metabolite M16 as well as minor metabolites. Avanafil metabolite M4 inhibits PDE5 with 18% of the potency of avanafil.
Aplicaciones Científicas De Investigación
Transdermal Drug Delivery Systems :
- Ahmed and Badr-Eldin (2019) developed an avanafil-loaded invasomal transdermal film to enhance its transdermal permeation and bioavailability. They highlighted the challenges with oral bioavailability due to reduced water solubility and presystemic metabolism of Avanafil. Their optimized formulation showed a more than four-fold increase in relative bioavailability compared to raw Avanafil film, suggesting potential in transdermal drug delivery systems (Ahmed & Badr-Eldin, 2019).
Quantitative Determination and Degradation Product Analysis :
- Can (2018) developed new liquid chromatography methods for the quantitative determination of Avanafil and qualitative determination of its degradation products. The study provides valuable insights for quality control in pharmaceutical preparations, including the identification of a novel oxidation-based degradation product of Avanafil (Can, 2018).
Pharmacokinetic Studies :
- Kammoun, Khedr, and Ahmed (2020) described a method for analyzing Avanafil and its metabolites in rat plasma and brain, focusing on pharmacokinetics and bioavailability. This study is significant in understanding the drug's effectiveness and side effects (Kammoun, Khedr, & Ahmed, 2020).
Solid Lipid Nanoparticles for Drug Delivery :
- Kurakula, Ahmed, Fahmy, and Ahmed (2016) worked on formulating Avanafil in solid lipid nanoparticles (SLNs) for enhanced solubility and bioavailability. This research contributes to the development of alternative drug delivery systems for Avanafil (Kurakula, Ahmed, Fahmy, & Ahmed, 2016).
Stability-Indicating Method Development :
- Patel and Kothari (2020) presented a detailed stability study of Avanafil using a High-Performance Liquid Chromatography (HPLC) method. They focused on Avanafil's stability under various environmental conditions, which is crucial for ensuring its safety and efficacy (Patel & Kothari, 2020).
Nanocomplex Formulations for Neuroprotective Effect :
- Kurakula, Naveen, Patel, Manne, and Patel (2021) developed a nanocomplex formulation of Avanafil using antioxidants for a neuroprotective strategy in diabetic neuropathy. This research explores the use of Avanafil in a new therapeutic area, highlighting its potential beyond erectile dysfunction treatment (Kurakula, Naveen, Patel, Manne, & Patel, 2021).
Biodegradable Polymeric Nanoparticles :
- Aldawsari, Fahmy, Abd-Allah, and Ahmed (2020) investigated Avanafil-loaded biodegradable nanoparticles to enhance its bioavailability. Their research signifies the importance of novel drug delivery systems in improving the pharmacokinetic profile of Avanafil (Aldawsari, Fahmy, Abd-Allah, & Ahmed, 2020).
Propiedades
Fórmula molecular |
C23H26ClN7O4 |
|---|---|
Peso molecular |
499.96 |
Nombre IUPAC |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1 |
Clave InChI |
STICMRYZQZNHAV-JKSUJKDBSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Avanafil metabolite M4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-(3-ethyl-7-methoxyquinoxalin-2-yl)oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B1192102.png)





